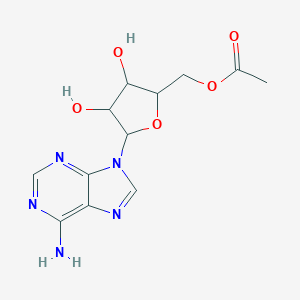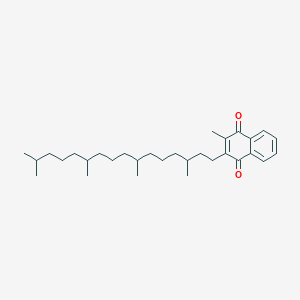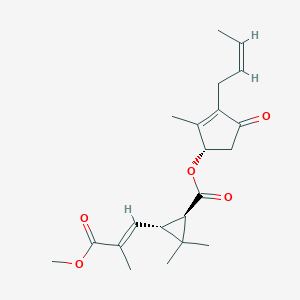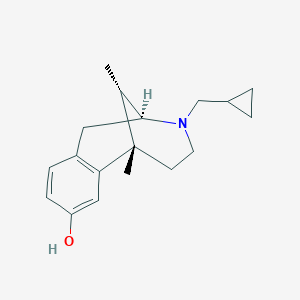
(+)-Cyclazocine
Overview
Description
Cyclazocine, (+)- is a synthetic opioid compound belonging to the benzomorphan class of drugs. It is known for its mixed agonist-antagonist properties, acting on multiple opioid receptors. Cyclazocine, (+)- has been studied for its potential therapeutic applications, particularly in the treatment of pain and opioid addiction. It exhibits unique pharmacological properties due to its interaction with kappa-opioid receptors and partial agonism at mu-opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclazocine, (+)- is synthesized through a series of chemical reactions starting from benzomorphan derivatives. The synthesis involves the cyclization of appropriate precursors under controlled conditions to form the benzomorphan ring system.
Industrial Production Methods: Industrial production of Cyclazocine, (+)- involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclazocine, (+)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in Cyclazocine, (+)- can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in pain management and treatment of opioid addiction.
Industry: Utilized in the development of new analgesics and therapeutic agents targeting opioid receptors.
Mechanism of Action
Cyclazocine, (+)- exerts its effects through its interaction with opioid receptors. It acts as an agonist at kappa-opioid receptors and a partial agonist at mu-opioid receptors. This dual action results in analgesic effects while minimizing the risk of addiction and respiratory depression associated with full mu-opioid agonists. Cyclazocine, (+)- also has high affinity for delta-opioid receptors, contributing to its unique pharmacological profile .
Comparison with Similar Compounds
- Dezocine
- Pentazocine
- Phenazocine
Cyclazocine, (+)- stands out for its ability to provide analgesia with a lower risk of addiction and side effects compared to other opioids .
Properties
IUPAC Name |
(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVFVRQLZMJKJ-UUWFMWQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049011 | |
| Record name | (+)-Cyclazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63903-61-7, 7313-87-3 | |
| Record name | rel-(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63903-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,6S,11S)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclazocine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Cyclazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLAZOCINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIH052ANA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological targets of (+)-cyclazocine?
A1: this compound interacts primarily with sigma receptors and, to a lesser extent, with opioid receptors. [, , , , , , , , , , ] This differentiates it from its enantiomer, (-)-cyclazocine, which displays a higher affinity for mu opioid receptors. [, , , , ]
Q2: How does this compound's interaction with sigma receptors differ from its interaction with opioid receptors?
A2: this compound exhibits a higher affinity for sigma receptors compared to opioid receptors. [, ] Furthermore, its binding to sigma receptors is not antagonized by naloxone, a classic opioid antagonist, while its opioid effects can be partially or fully blocked by naloxone. [, , , , , ]
Q3: What behavioral effects are associated with this compound's sigma receptor activity?
A3: In animal models, this compound administration elicits phencyclidine (PCP)-like discriminative stimulus effects, suggesting shared pharmacological mechanisms. [, , , , , ] This supports the classification of this compound as a sigma agonist with PCP-like properties. [, ]
Q4: Does this compound demonstrate analgesic properties?
A4: While its enantiomer, (-)-cyclazocine, displays potent analgesic effects attributed to mu opioid receptor agonism, this compound generally lacks significant analgesic activity in traditional assays. [, , ]
Q5: How do structural modifications to cyclazocine influence its activity and selectivity for sigma versus opioid receptors?
A6: Structural modifications, particularly on the nitrogen atom and the cyclohexyl ring, significantly impact cyclazocine's pharmacological profile. [, , ] For instance, N-allyl substitution, as seen in (+)-N-allylnormetazocine, enhances sigma receptor affinity. [, , , , ] Conversely, 14-hydroxylation, leading to oxilorphan, results in a more potent opioid antagonist with reduced psychotomimetic effects. []
Q6: What in vitro techniques have been employed to investigate this compound's binding properties?
A7: Radioligand binding studies using tritiated this compound or other sigma ligands like (+)-[3H]pentazocine and (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine have been instrumental in characterizing its affinity and selectivity for sigma receptors. [, , , , ] These studies typically involve incubating brain membrane preparations with the radioligand and measuring the displacement of binding by various competing compounds.
Q7: What animal models have been used to study this compound's effects?
A8: Rodent models, particularly rats and mice, have been widely employed in studying this compound's effects on behavior, neurotransmitter release, and antinociception. [, , , , , , ] Additionally, studies in primates, including squirrel monkeys and rhesus monkeys, have provided valuable insights into its discriminative stimulus properties and potential for abuse liability. [, , ]
Q8: What is known about the potential toxicity and side effects of this compound?
A9: this compound, similar to other sigma receptor ligands, can induce cytotoxic effects in cell cultures, leading to morphological changes and cell death. [] In animals, high doses of this compound can lead to psychotomimetic effects, limiting its therapeutic potential. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


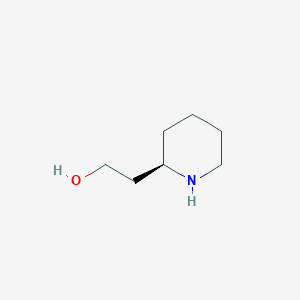
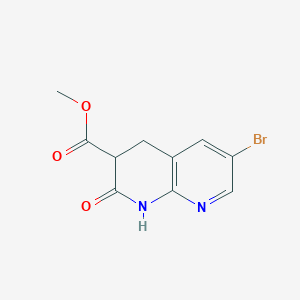
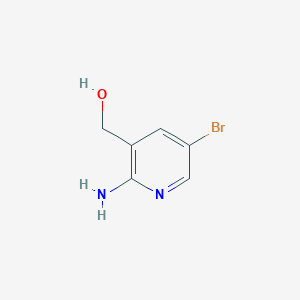
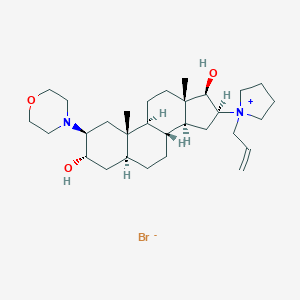
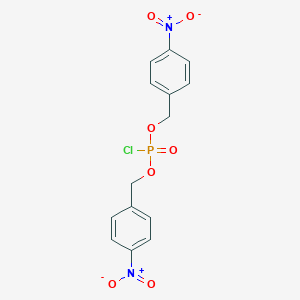
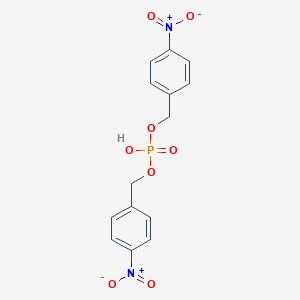
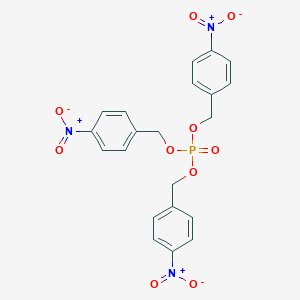
![2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE](/img/structure/B29418.png)
![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)
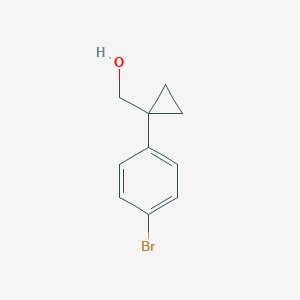
![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)
